molecular formula C22H14Cl4O2 B14501935 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) CAS No. 64260-50-0

1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dichloropenta-2,4-dien-1-one)

Cat. No.: B14501935
CAS No.: 64260-50-0
M. Wt: 452.1 g/mol
InChI Key: HSNIPMMTDMGIHS-UHFFFAOYSA-N
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Description

1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) is a complex organic compound characterized by its biphenyl core structure with dichloropenta-2,4-dien-1-one groups attached at the 4,4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) typically involves the reaction of biphenyl derivatives with chlorinated dienones under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of biphenyl derivatives with reduced chlorinated groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce biphenyl derivatives with reduced chlorinated groups.

Scientific Research Applications

1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl, 2,2’,4,4’,5,5’-hexachloro-: A chlorinated biphenyl derivative with similar structural features.

    1,1’-Biphenyl, 2,4’,5-trichloro-: Another chlorinated biphenyl compound with fewer chlorine atoms.

Uniqueness

1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(5,5-dichloropenta-2,4-dien-1-one) is unique due to its specific substitution pattern and the presence of dichloropenta-2,4-dien-1-one groups

Properties

CAS No.

64260-50-0

Molecular Formula

C22H14Cl4O2

Molecular Weight

452.1 g/mol

IUPAC Name

5,5-dichloro-1-[4-[4-(5,5-dichloropenta-2,4-dienoyl)phenyl]phenyl]penta-2,4-dien-1-one

InChI

InChI=1S/C22H14Cl4O2/c23-21(24)5-1-3-19(27)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(28)4-2-6-22(25)26/h1-14H

InChI Key

HSNIPMMTDMGIHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)C=CC=C(Cl)Cl)C(=O)C=CC=C(Cl)Cl

Origin of Product

United States

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